molecular formula C26H20N6S B286789 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286789
M. Wt: 448.5 g/mol
InChI Key: GPYDDMICTVCQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with potential therapeutic properties. It belongs to the class of triazolo-thiadiazole derivatives and has been the subject of scientific research due to its promising biological activities.

Mechanism of Action

The exact mechanism of action of 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anticonvulsant activity may be attributed to its ability to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to decrease the viability of cancer cells, inhibit the growth of bacteria, reduce inflammation, and prevent seizures in animal models. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse range of biological activities. It can be used to study the mechanisms of cancer cell death, bacterial cell membrane disruption, inflammation, and seizures. Additionally, its ability to inhibit carbonic anhydrase makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and optimal dosage for therapeutic use.

Future Directions

There are several future directions for research on 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, it may be useful to explore its potential for the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Finally, it may be beneficial to synthesize and test analogs of this compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide with 2-methylbenzyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 2-azidomethyl-5-methyl-1,3-thiazole to obtain the final product.

Scientific Research Applications

The biological activities of 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. It has been shown to possess antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. Additionally, it has been reported to inhibit the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.

properties

Molecular Formula

C26H20N6S

Molecular Weight

448.5 g/mol

IUPAC Name

6-(1,5-diphenylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C26H20N6S/c1-18-10-8-9-13-20(18)16-23-28-29-26-32(23)30-25(33-26)22-17-27-31(21-14-6-3-7-15-21)24(22)19-11-4-2-5-12-19/h2-15,17H,16H2,1H3

InChI Key

GPYDDMICTVCQHE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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